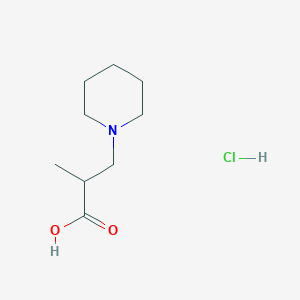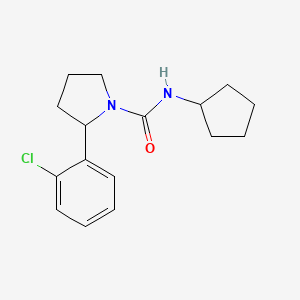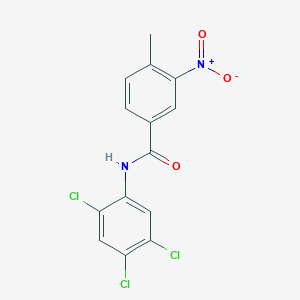
2-methyl-3-(1-piperidinyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-3-(1-piperidinyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1185297-55-5 . It has a molecular weight of 207.7 and its IUPAC name is 3- (2-methyl-1-piperidinyl)propanoic acid hydrochloride . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2.ClH/c1-8-4-2-3-6-10 (8)7-5-9 (11)12;/h8H,2-7H2,1H3, (H,11,12);1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 207.7 .Mechanism of Action
2-methyl-3-(1-piperidinyl)propanoic acid hydrochloride acts by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, causing increased alertness, energy, and euphoria. This compound also has an affinity for the serotonin transporter, although its effects on serotonin levels are less pronounced.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other stimulants, such as amphetamines and cocaine. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. This compound has also been found to have neurotoxic effects, causing damage to dopaminergic neurons in the brain.
Advantages and Limitations for Lab Experiments
2-methyl-3-(1-piperidinyl)propanoic acid hydrochloride has several advantages for use in lab experiments. Its stimulant properties make it a useful tool for investigating the effects of dopamine and norepinephrine on the brain. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has several limitations, including its neurotoxic effects and potential for abuse. It is important to use caution when handling and administering this compound in lab experiments.
Future Directions
There are several potential future directions for research on 2-methyl-3-(1-piperidinyl)propanoic acid hydrochloride. One area of interest is its potential as a treatment for depression and ADHD. Further studies are needed to investigate its efficacy and safety in these applications. Another area of interest is the development of new analogs of this compound with improved pharmacological properties. These analogs could have potential applications in the treatment of various neurological disorders. Additionally, research is needed to better understand the neurotoxic effects of this compound and to develop strategies to mitigate these effects.
Synthesis Methods
2-methyl-3-(1-piperidinyl)propanoic acid hydrochloride can be synthesized through a multi-step process involving the condensation of 3,4-methylenedioxyphenylpropan-2-one with piperidine in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced using sodium borohydride to yield this compound as a hydrochloride salt.
Scientific Research Applications
2-methyl-3-(1-piperidinyl)propanoic acid hydrochloride has been used in scientific research to investigate its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased neurotransmitter levels in the brain. This property makes it a potential candidate for the treatment of conditions such as depression and attention deficit hyperactivity disorder (ADHD).
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-piperidin-1-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(9(11)12)7-10-5-3-2-4-6-10;/h8H,2-7H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSNWDHCCPBNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B6107386.png)

![1-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-imidazolidinone](/img/structure/B6107402.png)

![N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6107413.png)
![1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6107424.png)
![N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6107433.png)
![{3-(3-chlorobenzyl)-1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6107436.png)
![(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6107451.png)

![1-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6107458.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B6107469.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6107475.png)
![5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6107485.png)